molecular formula C18H14N2O4 B5513619 N-benzyl-N-(3-nitrophenyl)-2-furamide

N-benzyl-N-(3-nitrophenyl)-2-furamide

Cat. No. B5513619
M. Wt: 322.3 g/mol
InChI Key: DHJQWPFOKXQNGN-UHFFFAOYSA-N
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Description

N-benzyl-N-(3-nitrophenyl)-2-furamide is a chemical compound that has been explored in various scientific studies for its synthesis, molecular structure, and potential applications. The compound is characterized by the presence of nitrophenyl and furamide groups, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including ring-opening reactions, refluxing with specific reagents, and characterization through spectroscopy and elemental analysis. For example, N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamide was synthesized from a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one, demonstrating the complexity and specificity of synthetic pathways for such compounds (Ayoob & Hawaiz, 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-N-(3-nitrophenyl)-2-furamide has been extensively studied through techniques like X-ray diffraction. These studies reveal intricate details about the crystal lattice, dihedral angles between aromatic rings, and hydrogen bonding patterns, which are crucial for understanding the compound's stability and reactivity (Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-benzyl-N-(3-nitrophenyl)-2-furamide highlight the reactivity of nitro and furamide groups. These compounds participate in various chemical interactions, including hydrogen bonding and pi-pi stacking, contributing to their complex reaction mechanisms and potential for forming diverse molecular structures (Wardell et al., 2005).

Scientific Research Applications

Colorimetric Detection of Cyanide

A study explored the use of N-nitrophenyl benzamide derivatives for the colorimetric detection of cyanide in aqueous environments, leveraging the strong affinity of cyanide towards the acyl carbonyl carbon for monitoring concentrations in aqueous samples (Sun, Guofeng, & Guo, 2009).

Corrosion Inhibition

N-Phenyl-benzamide derivatives have been shown to inhibit the corrosion of mild steel in acidic environments, with the effect of electron-withdrawing nitro (NO2) and electron-releasing methoxy (OCH3) substituents on the inhibition behavior being studied in detail. These derivatives act as interface corrosion inhibitors, displaying high efficiencies and strong adsorption at metal/electrolyte interfaces (Mishra et al., 2018).

Crystal Structure Analysis

The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was analyzed to understand its molecular arrangement and bonding. This study provided insights into the molecular geometry and intermolecular interactions within the crystal lattice (Saeed, Hussain, & Flörke, 2008).

Anti-leishmanial Activity

Nitroaromatic compounds, including derivatives similar to N-benzyl-N-(3-nitrophenyl)-2-furamide, were synthesized and evaluated for their ability to inhibit the growth of Leishmania infantum. The presence of an electroactive nitro group was found to be important for biological activity, with some compounds showing promise as anti-leishmanicidal drugs (Dias et al., 2015).

properties

IUPAC Name

N-benzyl-N-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-18(17-10-5-11-24-17)19(13-14-6-2-1-3-7-14)15-8-4-9-16(12-15)20(22)23/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJQWPFOKXQNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(3-nitrophenyl)furan-2-carboxamide

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